![molecular formula C20H23N5OS B2811985 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1211262-96-2](/img/structure/B2811985.png)

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

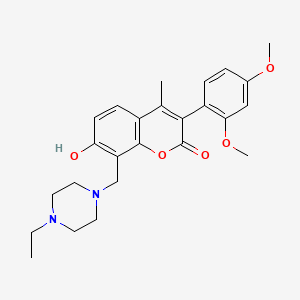

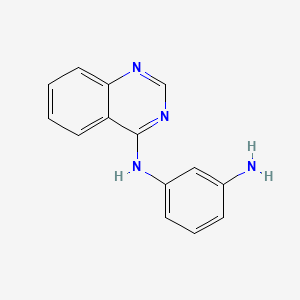

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anti-Inflammatory Activity

A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities using carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .

Antimicrobial Activity

The piperazine analogs have been shown to have a potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors . Additional studies have demonstrated the ability of the lead piperazines to suppress and eliminate experimental tumors in small-animal models performed by the National Cancer Institute (NCI) .

Antifungal Activity

The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 . However, the results also show that 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .

Acetylcholinesterase Inhibitors

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

Mass Spectrometry

The compound has been used in electrospray ionization tandem mass spectrometry .

Drug Design and Discovery

The compound has been used in the design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory activities and acetylcholinesterase inhibitory activities , suggesting potential targets could be inflammatory pathways and acetylcholinesterase.

Mode of Action

For instance, if the target is acetylcholinesterase, the compound may inhibit the enzyme’s activity, leading to an increase in acetylcholine levels .

Biochemical Pathways

If the compound acts as an acetylcholinesterase inhibitor, it would affect cholinergic neurotransmission, potentially impacting learning and memory processes .

Result of Action

If the compound acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially enhancing cognitive functions . If it exhibits anti-inflammatory activities, it could reduce inflammation and associated symptoms .

properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c26-20(16-7-8-18-19(15-16)23-27-22-18)21-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJCZLBRLABUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)

![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)

![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)

![2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2811915.png)

![3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid](/img/structure/B2811925.png)